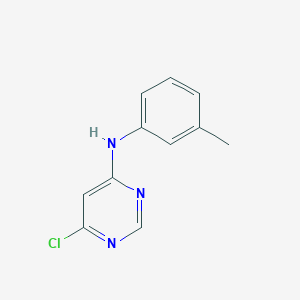

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine

Description

Properties

IUPAC Name |

6-chloro-N-(3-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEWKDZPCPCAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 6-Chloropyrimidine

The most direct and common method to prepare 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is through the nucleophilic substitution of 6-chloropyrimidine with 3-methylaniline. This reaction proceeds as follows:

- Reactants: 6-chloropyrimidine and 3-methylaniline

- Mechanism: The amino group of 3-methylaniline attacks the electrophilic carbon at the 4-position of 6-chloropyrimidine, displacing the chlorine atom.

- Conditions: Typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base like potassium carbonate to neutralize the generated HCl.

- Temperature: Moderate heating (50–100 °C) to facilitate substitution.

- Outcome: Formation of this compound with good yield.

This method is widely used due to its simplicity and availability of starting materials.

Multi-Step Synthesis via Pyrimidine Derivatives (From Patent CN102161660A)

Although the patent CN102161660A primarily describes the synthesis of related pyrimidine derivatives, it provides insights into efficient synthetic strategies involving pyrimidine amino intermediates that can be adapted for this compound:

- Step 1: Preparation of 2-(6-chloro-2-methylpyrimidin-4-amino) ethyl ester derivatives by reacting 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine.

- Step 2: Hydrolysis of the ester to obtain the corresponding acid.

- Step 3: Coupling of the acid with substituted anilines to form amide derivatives.

While this route is more complex and tailored for amide derivatives, the key concept of substituting the 4-position chlorine on the pyrimidine ring with an aniline derivative is consistent and applicable to the preparation of this compound.

Alternative Synthetic Approaches

- Cyclization Reactions: Some literature reports the synthesis of substituted pyrimidines via cyclization of chalcones with guanidine derivatives. Although these methods are more relevant to diaryl-substituted pyrimidines, they provide a foundation for constructing the pyrimidine core before functionalization.

- Use of Activated Pyrimidine Precursors: Conversion of pyrimidine carboxylic acids to acid chlorides or anhydrides followed by reaction with anilines can be used for related compounds, but for this compound, direct nucleophilic substitution is preferred due to simplicity.

Summary Table of Preparation Methods

Research Findings and Technical Notes

- The direct nucleophilic substitution method (Method 1) is preferred for synthesizing this compound due to its operational simplicity and availability of reagents.

- Reaction parameters such as solvent choice, temperature, and base concentration significantly influence yield and purity.

- The presence of electron-donating groups on the aniline (e.g., methyl group in 3-methylaniline) can enhance nucleophilicity, facilitating substitution.

- Industrial synthesis benefits from mild reaction conditions and minimal purification steps, favoring the direct SNAr route.

- Multi-step routes involving ester intermediates and amide coupling (Method 2) provide versatility for related derivatives but are more complex and costly.

- Analytical techniques such as TLC, NMR, and IR spectroscopy are routinely used to monitor reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different pharmacological activities .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its chlorinated pyrimidine structure provides a reactive site for further chemical modifications, facilitating the development of novel compounds with enhanced properties.

Biology

- Biological Activity : Research indicates that 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cellular processes, making it a target for drug development.

- Mechanism of Action : The compound interacts with various biomolecules, potentially modulating signaling pathways that regulate cell proliferation and apoptosis. This interaction is crucial for its application in cancer therapeutics.

Medicine

- Pharmaceutical Development : Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to act on specific molecular targets positions it as a candidate for developing new therapeutic agents, particularly in oncology.

- Clinical Trials : Preliminary studies have indicated promising results in preclinical models, leading to further investigations into its efficacy and safety profiles in clinical settings.

Industry

- Agrochemicals : The compound is also being investigated for applications in agrochemicals, where its biological activity can be harnessed to develop new pesticides or herbicides.

- Material Science : Its unique chemical properties may contribute to the development of new materials with specific electronic or thermal characteristics.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition alters critical signaling pathways, providing insights into its mechanism of action and therapeutic potential.

- Agrochemical Development : A collaborative study between chemists and agricultural scientists explored the use of this compound in developing new pest control agents. The findings indicated effective pest management capabilities while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways . The compound can block the dimerization of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a key mediator of inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in Autophinib) enhance kinase inhibitory activity by improving target binding .

- Bulky substituents like tetrahydro-2H-pyran-4-ylmethyl increase molecular weight and may influence blood-brain barrier penetration .

Physicochemical Properties :

- Methoxy groups (e.g., 4-methoxyphenyl derivative) improve solubility compared to hydrophobic methyl groups .

- Chlorine at the 6-position is conserved across analogs, critical for maintaining structural integrity and reactivity .

Safety and Handling :

- Compounds with alkyl chains (e.g., propyl, ethoxypropyl) generally exhibit lower hazard profiles compared to aryl derivatives .

- Irritant classifications (e.g., tetrahydro-2H-pyran-4-ylmethyl analog) necessitate stringent handling protocols .

Synthetic Accessibility :

- Derivatives with simple alkylamines (e.g., propyl) are synthesized via nucleophilic substitution, while complex substituents (e.g., pyrazole in Autophinib) require multi-step reactions .

Biological Activity

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : C10H10ClN5

- Molecular Weight : 239.67 g/mol

- CAS Number : 169286-83-3

This compound acts primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Its structure allows it to interact with various biological targets, including:

- Enzymatic Inhibition : The compound inhibits enzymes associated with cancer progression and inflammation.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, contributing to its potential neuroactive properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, it inhibited cell proliferation with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains:

- Bacterial Inhibition : In disk diffusion assays, it inhibited the growth of Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the pyrimidine ring or the phenyl substituent can significantly alter its potency and selectivity against different targets.

Key Findings from SAR Studies

- Substituents at the 4-position of the pyrimidine ring enhance anticancer activity.

- The presence of electron-donating groups increases binding affinity to target enzymes .

Case Studies and Research Findings

- In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

- Neuropharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels, warranting further investigation into its use for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.